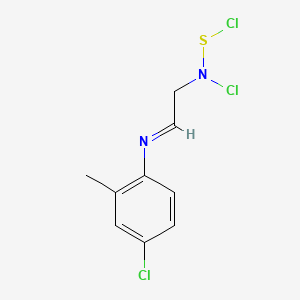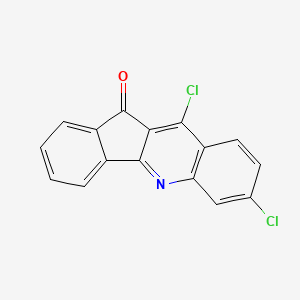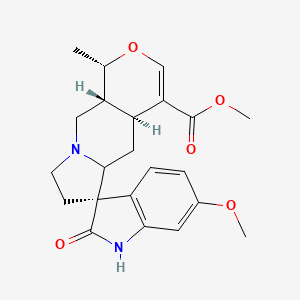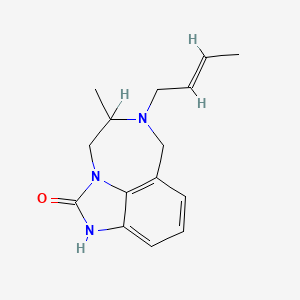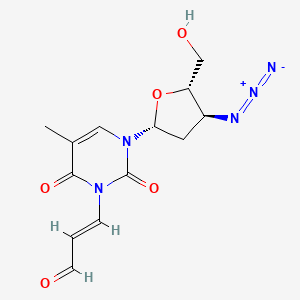
3-(3-Oxo-1-propenyl)-3'-azido-3'-deoxythymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an azido group, a deoxythymidine backbone, and a propenyl group with a keto functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine typically involves multiple steps, starting from commercially available deoxythymidine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of deoxythymidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of the Azido Group: The protected deoxythymidine is then reacted with an azidating agent, such as sodium azide, under suitable conditions to introduce the azido group.
Formation of the Propenyl Group: The propenyl group is introduced through a Wittig or Horner-Wadsworth-Emmons reaction, where the protected azido-deoxythymidine is reacted with an appropriate aldehyde or phosphonate ester.
Deprotection: Finally, the protecting groups are removed to yield the desired compound.
Industrial Production Methods
Industrial production of 3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas or triphenylphosphine.
Substitution: The azido group can participate in nucleophilic substitution reactions to form triazoles via click chemistry.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or triphenylphosphine in the presence of water.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products
Epoxides and Diols: From oxidation reactions.
Amines: From reduction of the azido group.
Triazoles: From click chemistry reactions.
Scientific Research Applications
3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its azido group, which can be used for bioorthogonal labeling.
Medicine: Investigated for its antiviral properties, particularly against HIV, due to its structural similarity to nucleoside analogs.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine involves its incorporation into biological systems where it can interact with various molecular targets. The azido group allows for bioorthogonal reactions, enabling the compound to label and track biomolecules without interfering with natural biological processes. In antiviral research, it acts as a nucleoside analog, inhibiting viral replication by incorporating into viral DNA and causing chain termination.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxyuridine
- 3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxycytidine
- 3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxyadenosine
Uniqueness
3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its azido group allows for versatile chemical modifications, while the propenyl group provides additional sites for functionalization. This makes it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
111495-98-8 |
|---|---|
Molecular Formula |
C13H15N5O5 |
Molecular Weight |
321.29 g/mol |
IUPAC Name |
(E)-3-[3-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]prop-2-enal |
InChI |
InChI=1S/C13H15N5O5/c1-8-6-18(13(22)17(12(8)21)3-2-4-19)11-5-9(15-16-14)10(7-20)23-11/h2-4,6,9-11,20H,5,7H2,1H3/b3-2+/t9-,10+,11+/m0/s1 |
InChI Key |
CFFCZKKWUJQDFW-LZDJJOMISA-N |
Isomeric SMILES |
CC1=CN(C(=O)N(C1=O)/C=C/C=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)C=CC=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


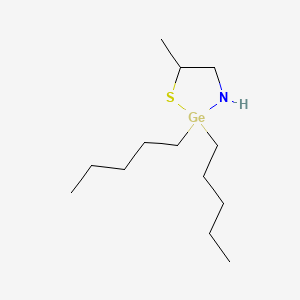
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)
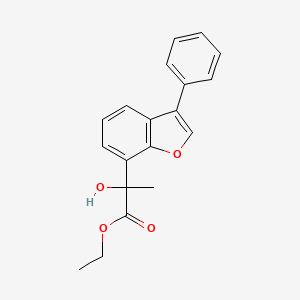
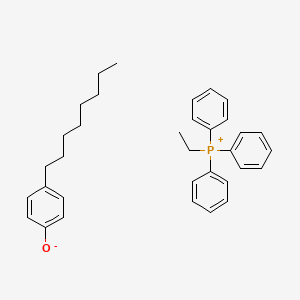
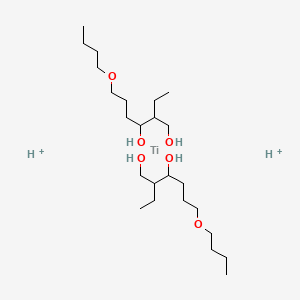
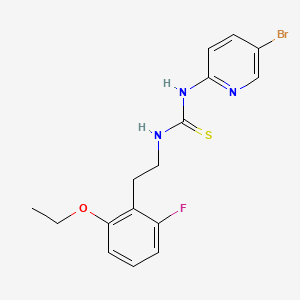
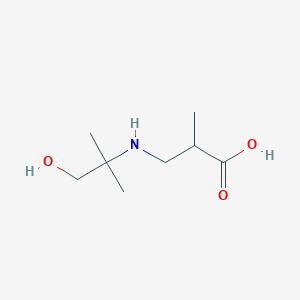

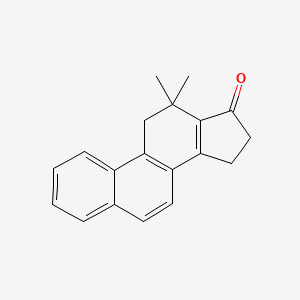
![(2S,7S)-4-methyl-14-thia-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12685709.png)
